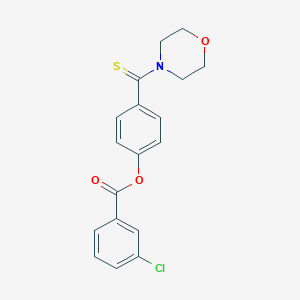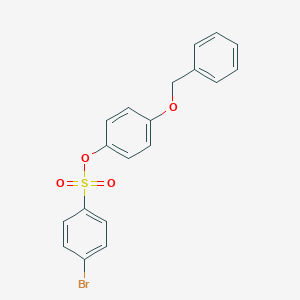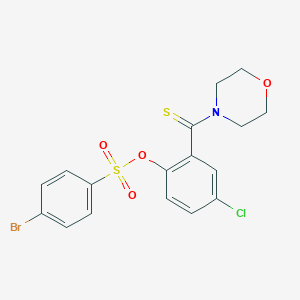
4-(4-Morpholinylcarbothioyl)phenyl 3-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Morpholinylcarbothioyl)phenyl 3-chlorobenzoate, also known as MPTCP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-(4-Morpholinylcarbothioyl)phenyl 3-chlorobenzoate is not fully understood, but studies have suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, 4-(4-Morpholinylcarbothioyl)phenyl 3-chlorobenzoate may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
4-(4-Morpholinylcarbothioyl)phenyl 3-chlorobenzoate has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and modulation of enzyme activity. However, more research is needed to fully understand the effects of 4-(4-Morpholinylcarbothioyl)phenyl 3-chlorobenzoate on the human body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(4-Morpholinylcarbothioyl)phenyl 3-chlorobenzoate in lab experiments is its potential therapeutic applications in cancer treatment. However, one limitation is the lack of understanding of its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 4-(4-Morpholinylcarbothioyl)phenyl 3-chlorobenzoate, including:
1. Further studies on the mechanism of action of 4-(4-Morpholinylcarbothioyl)phenyl 3-chlorobenzoate to better understand its therapeutic potential.
2. Clinical trials to evaluate the safety and efficacy of 4-(4-Morpholinylcarbothioyl)phenyl 3-chlorobenzoate in humans.
3. Development of new derivatives of 4-(4-Morpholinylcarbothioyl)phenyl 3-chlorobenzoate with improved therapeutic properties.
4. Investigation of the potential use of 4-(4-Morpholinylcarbothioyl)phenyl 3-chlorobenzoate in combination with other cancer treatments.
5. Exploration of the use of 4-(4-Morpholinylcarbothioyl)phenyl 3-chlorobenzoate in other diseases and conditions.
Conclusion
In conclusion, 4-(4-Morpholinylcarbothioyl)phenyl 3-chlorobenzoate is a chemical compound that has shown promise in scientific research for its potential therapeutic applications in cancer treatment. While more research is needed to fully understand its mechanism of action and potential side effects, 4-(4-Morpholinylcarbothioyl)phenyl 3-chlorobenzoate represents a promising candidate for further investigation.
Méthodes De Synthèse
4-(4-Morpholinylcarbothioyl)phenyl 3-chlorobenzoate can be synthesized using a multi-step process that involves the reaction of 4-(4-morpholinylcarbonyl)phenyl isothiocyanate with 3-chlorobenzoic acid. The resulting product is a white crystalline solid that can be purified using recrystallization techniques.
Applications De Recherche Scientifique
4-(4-Morpholinylcarbothioyl)phenyl 3-chlorobenzoate has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that 4-(4-Morpholinylcarbothioyl)phenyl 3-chlorobenzoate can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
Propriétés
Nom du produit |
4-(4-Morpholinylcarbothioyl)phenyl 3-chlorobenzoate |
|---|---|
Formule moléculaire |
C18H16ClNO3S |
Poids moléculaire |
361.8 g/mol |
Nom IUPAC |
[4-(morpholine-4-carbothioyl)phenyl] 3-chlorobenzoate |
InChI |
InChI=1S/C18H16ClNO3S/c19-15-3-1-2-14(12-15)18(21)23-16-6-4-13(5-7-16)17(24)20-8-10-22-11-9-20/h1-7,12H,8-11H2 |
Clé InChI |
TVVNBJFEUWKXEC-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=S)C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Cl |
SMILES canonique |
C1COCCN1C(=S)C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Cl |
Solubilité |
0.8 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-{(5E)-5-[3-bromo-5-methoxy-4-(propan-2-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306255.png)
![(5E)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B306256.png)
![(5Z)-3-benzyl-5-[3-methoxy-2-(propan-2-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B306257.png)
![2-[(3-{(E)-[3-(butan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B306260.png)
![ethyl 2-[(5E)-2,4-dioxo-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306261.png)
![(5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306263.png)
![ethyl 2-(5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B306264.png)
![2-Bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B306267.png)
![5-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzenesulfonate](/img/structure/B306269.png)
![[2-Chloro-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2-methylbenzoate](/img/structure/B306271.png)


![4-[2,5-dimethyl-3-(4-morpholinylcarbothioyl)-1H-pyrrol-1-yl]phenyl 4-bromobenzenesulfonate](/img/structure/B306274.png)
